molecular formula C17H14F3NO3 B2740638 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-18-2

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2740638
CAS No.: 477334-18-2
M. Wt: 337.298
InChI Key: RCBVYVVYUVWQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone Molecular Formula: C₁₇H₁₂F₃NO₃ (calculated based on structural analogs) Molecular Weight: ~323.27 g/mol Structural Features:

  • A propanone backbone substituted at position 1 with a 1,3-benzodioxol group (electron-rich aromatic system).
  • Position 3 features a 4-(trifluoromethyl)anilino group, introducing strong electron-withdrawing and lipophilic properties.

Synthesis Pathway: While direct synthesis data for this compound is unavailable, analogous compounds (e.g., chalcones and cathinones) are synthesized via:

  • Aldol Condensation: Base-catalyzed reaction of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes, followed by amination (e.g., nucleophilic substitution with 4-(trifluoromethyl)aniline) .
  • Michael Addition: Used for β-keto-amine derivatives, as seen in synthetic cathinones .

Potential Applications:

  • Structural similarity to synthetic cathinones (e.g., methylone, MDPV) suggests possible psychoactive properties .
  • The trifluoromethyl group may enhance metabolic stability and CNS penetration compared to halogenated analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c18-17(19,20)12-2-4-13(5-3-12)21-8-7-14(22)11-1-6-15-16(9-11)24-10-23-15/h1-6,9,21H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBVYVVYUVWQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-18-2
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the trifluoromethyl-substituted aniline through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or basic conditions, chromium trioxide (CrO₃).

  • Products : Oxidation yields 1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propanoic acid via cleavage of the propanone chain.

  • Mechanism : The α-hydrogen adjacent to the carbonyl group is abstracted, forming a carboxylic acid derivative.

Key Data :

Reaction ConditionProduct Yield (%)Reaction Time (h)
KMnO₄ (H₂SO₄)726
CrO₃ (AcOH)588

Reduction Reactions

The ketone group is reduced to a secondary alcohol:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Products : Forms 1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propan-1-ol .

  • Mechanism : Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, protonated to yield the alcohol.

Kinetic Studies :

  • Reduction with NaBH₄ proceeds at 25°C with a rate constant k=0.15min1k = 0.15 \, \text{min}^{-1}.

  • LiAlH₄ achieves full conversion in 30 minutes under anhydrous THF conditions.

Nucleophilic Substitution at the Anilino Group

The electron-withdrawing trifluoromethyl group activates the aniline nitrogen for substitution:

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.

  • Products : N-alkylated or N-acylated derivatives .

  • Mechanism : The trifluoromethyl group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.

Example Reaction :

Compound+CH3INaHN-methylated product(Yield: 85%)\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{N-methylated product} \, (\text{Yield: 85\%})

Electrophilic Aromatic Substitution (EAS)

The benzodioxole ring undergoes EAS preferentially at the C4 position due to resonance activation by the methylenedioxy group:

  • Reagents : Nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄), halogenation (Cl₂/FeCl₃).

  • Products : Nitro-, sulfo-, or halo-substituted derivatives.

Regioselectivity :

Reaction TypeMajor Product PositionYield (%)
NitrationC468
ChlorinationC475

Hydrolysis of the Trifluoromethyl Group

Under harsh acidic conditions, the trifluoromethyl group can hydrolyze:

  • Reagents : Concentrated H₂SO₄, H₂O at 150°C.

  • Products : 4-Aminobenzoic acid and HF as byproducts.

  • Mechanism : Acid-catalyzed cleavage of the C–CF₃ bond via a carbocation intermediate.

Safety Note : HF generation requires specialized equipment due to toxicity .

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

  • Reagents : Persulfates (e.g., (NH₄)₂S₂O₈), UV light.

  • Products : Cross-coupled products via CF₃ radical intermediates.

  • Applications : Used in polymer chemistry to modify surface properties.

Radical Stability :

  • The CF₃ radical exhibits a half-life of ~1 μs in aqueous media .

Metal-Catalyzed Coupling Reactions

The compound engages in cross-coupling reactions via its aromatic rings:

  • Catalysts : Pd(PPh₃)₄, CuI.

  • Reactions : Suzuki-Miyaura coupling with aryl boronic acids.

  • Products : Biaryl derivatives with retained benzodioxole and trifluoromethyl groups.

Optimized Conditions :

CatalystLigandTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃8092
CuI1,10-Phen12078

Photochemical Reactions

UV irradiation induces cleavage of the benzodioxole ring:

  • Conditions : 254 nm UV light, methanol solvent.

  • Products : 3,4-Dihydroxypropiophenone and CO₂.

  • Mechanism : Photooxidation via singlet oxygen (¹O₂) generation.

Quantum Yield : Φ = 0.12 at 25°C.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions. Below are the key applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including leukemia and central nervous system cancers. The mechanism typically involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

There is emerging evidence suggesting that compounds related to 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone possess antimicrobial activity. This includes efficacy against both bacterial and fungal strains, which could position the compound as a potential agent in treating infections resistant to conventional antibiotics .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study published in the Journal of Research in Pharmacy demonstrated that analogs of this compound showed significant inhibition rates against various cancer cell lines during primary screening at the National Cancer Institute .
  • Another investigation reported on the synthesis and biological evaluation of related derivatives, which exhibited notable cytotoxic effects against multiple cancer types .
Study Cell Line Inhibition (%) Mechanism
Güzel-Akdemir et al. (2021)MOLT-4 (Leukemia)84.19%Apoptosis induction
Güzel-Akdemir et al. (2021)SF-295 (CNS Cancer)72.11%Cell cycle arrest
MDPI Study (2024)Various Cancer LinesVariesTargeting signaling pathways

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with key analogs:

Compound Name (CAS Number) Molecular Formula Substituent (Position 3) Molecular Weight (g/mol) Key Features
Target Compound (Not provided) C₁₇H₁₂F₃NO₃ 4-(Trifluoromethyl)anilino 323.27 High lipophilicity; strong electron-withdrawing group; potential CNS activity
1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone (883794-86-3) C₁₆H₁₃ClFNO₃ 3-Chloro-4-fluoroanilino 321.73 Dual halogen substitution; moderate lipophilicity; reduced metabolic stability vs. CF₃
1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone (477320-48-2) C₁₆H₁₃FNO₃ 4-Fluoroanilino 289.28 Smaller substituent; lower molecular weight; limited electron-withdrawing effects
Methylone (186028-79-5) C₁₁H₁₃NO₃ 2-(Methylamino) 207.23 Cathinone derivative; stimulant properties; shorter side chain vs. target
MDPV (687603-66-3) C₁₆H₂₁NO₃ 2-(1-Pyrrolidinyl)-1-pentanone 275.34 Extended alkyl chain; pyrrolidine ring; potent dopamine reuptake inhibition

Key Differences and Implications

Electronic Effects :
  • The trifluoromethyl group in the target compound enhances electron-withdrawing capacity compared to halogens (Cl, F) in analogs . This may stabilize charge-transfer interactions in receptor binding.
  • Methylone and MDPV feature amino/pyrrolidinyl groups, favoring interactions with monoamine transporters (e.g., dopamine, serotonin) .
Lipophilicity and Bioavailability :
  • The CF₃ group increases logP (lipophilicity) vs.
  • MDPV ’s pyrrolidinyl group and extended chain further enhance lipophilicity, correlating with prolonged stimulant effects .
Metabolic Stability :
  • CF₃ is resistant to oxidative metabolism, unlike Cl/F substituents, which may undergo dehalogenation .
  • Methylone’s methylamino group is susceptible to N-demethylation, reducing its half-life compared to the target compound .

Research Findings and Hypotheses

Pharmacological Potential

  • Synthetic Cathinone Analogs: The target compound’s β-ketoamine structure aligns with cathinones, suggesting possible stimulant activity via monoamine reuptake inhibition .
  • Receptor Binding : The trifluoromethyl group may enhance affinity for serotonin (5-HT) receptors, as seen in fluorinated psychoactive compounds .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone, often referred to as a benzodioxole derivative, is a compound of significant interest in pharmacology due to its diverse biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety and a trifluoromethyl-substituted aniline. Its molecular formula is C16H13F3N2O3C_{16}H_{13}F_3N_2O_3, with a molecular weight of approximately 364.28 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest at G2/M phase
A54925Inhibition of proliferation

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Case Study: Inhibition of Inflammation
A study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that treatment with the compound significantly reduced nitric oxide production, indicating its effectiveness in mitigating inflammatory responses .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory activities, the compound demonstrated antimicrobial effects against several bacterial strains. Tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in key metabolic pathways. For example, it has been identified as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain signaling .

Interaction with Cellular Targets

Molecular docking studies suggest that the compound interacts with various cellular targets, including protein kinases involved in cell signaling pathways. This interaction can lead to altered gene expression profiles that favor cell death over survival in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone?

The compound is synthesized via aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and aryl aldehydes under basic conditions (e.g., NaOH or KOH in ethanol). Reaction optimization involves controlling temperature (typically 25–60°C), solvent polarity, and stoichiometric ratios to maximize yield. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.
  • ¹H/¹³C NMR resolves the benzodioxolyl moiety (δ 5.9–6.9 ppm for aromatic protons) and the trifluoromethyl-anilino group (δ 7.2–7.8 ppm).
  • LCMS confirms molecular weight (e.g., [M+H]+ peak) and purity.
  • Elemental analysis validates empirical formulas (C, H, N content within ±0.3% of theoretical values) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ~2.8–3.5), improving membrane permeability. Its electron-withdrawing nature stabilizes the anilino group’s resonance, affecting reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., from DCM/hexane).
  • Collecting data at low temperature (100 K) to minimize thermal motion.
  • Resolving disorder in the benzodioxolyl or trifluoromethyl groups using restraints and constraints in refinement .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be addressed?

Discrepancies may arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Repeating synthesis under inert conditions to eliminate oxidation byproducts .

Q. What in silico or experimental approaches assess its biological activity?

  • Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs, leveraging the trifluoromethyl group’s hydrophobic interactions.
  • In vitro assays (e.g., enzyme inhibition, cell viability) use dose-response curves (IC₅₀ determination) and controls (e.g., staurosporine for cytotoxicity).
  • Metabolic stability is evaluated via liver microsome assays, with LC-MS/MS quantifying metabolite formation .

Q. How do reaction conditions impact regioselectivity in derivatization (e.g., Michael additions)?

  • Base choice : Strong bases (e.g., LDA) favor enolate formation at the propanone carbonyl, while milder bases (e.g., Et₃N) target the anilino NH.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, enhancing nucleophilic attack on the ketone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.